

comparative analysis of krypton and argon in sputtering processes

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A Comparative Guide to Krypton and Argon in Sputtering Processes

For Researchers, Scientists, and Drug Development Professionals

In the realm of thin-film deposition, the choice of sputtering gas is a critical parameter that significantly influences the process efficiency and the quality of the resulting film. While argon is the industry standard, its heavier counterpart, **krypton**, offers distinct advantages in specific applications. This guide provides a comprehensive comparative analysis of **krypton** and argon in sputtering processes, supported by experimental data, to aid researchers in selecting the optimal gas for their needs.

Fundamental Properties of Argon and Krypton

Argon and **krypton** are both noble gases, making them chemically inert and ideal for physical vapor deposition (PVD) processes like sputtering.^[1] Their primary role is to be ionized in a plasma and accelerated towards a target material, dislodging atoms that then deposit onto a substrate.^[2] The key differences in their physical properties, outlined in Table 1, are the foundation for their varying performance in sputtering applications.

Property	Argon (Ar)	Krypton (Kr)
Atomic Number	18[3]	36[4]
Atomic Mass (amu)	39.948[2]	83.798[4]
First Ionization Energy (eV)	15.76	14.00
Density (g/L at STP)	1.784[3]	3.749[5]

Performance Comparison in Sputtering

The choice between argon and **krypton** directly impacts several key aspects of the sputtering process and the final film characteristics.

Sputtering Yield and Deposition Rate

The sputtering yield, defined as the number of target atoms ejected per incident ion, is a crucial factor determining the deposition rate. Due to its larger atomic mass, **krypton** generally exhibits a higher sputtering yield than argon, especially for heavier target materials.[5] This is because the momentum transfer during the collision between the sputtering ion and the target atom is more efficient when their masses are more closely matched.

For instance, studies on refractory metals have shown a clear trend of increasing sputter yield with the mass of the sputtering gas.[6] While comprehensive comparative data across all materials is not readily available in a single source, Table 2 provides illustrative sputtering yields for various materials when sputtered with argon. It is generally expected that the yield with **krypton** would be higher under similar conditions.

Target Material	Sputtering Yield (atoms/ion) with Argon @ 600 eV
Silver (Ag)	3.4[1]
Gold (Au)	2.8[1]
Copper (Cu)	2.3[1]
Titanium (Ti)	0.6[1]
Tantalum (Ta)	Not specified at 600 eV, but studies show Kr is effective.[7]
Tungsten (W)	0.6[1]

The higher sputtering yield of **krypton** can translate to a significantly higher deposition rate, which is advantageous for applications requiring thick films or high throughput.

Thin Film Properties

The choice of sputtering gas can have a profound effect on the microstructure and physical properties of the deposited thin film.

- Resistivity and Crystallinity: Films deposited using **krypton** have been shown to exhibit lower electrical resistivity and larger crystallite sizes compared to those sputtered with argon.[8] This is partly attributed to the lower tendency of the larger **krypton** atoms to be incorporated into the growing film, a phenomenon known as gas trapping, which can increase resistivity. [8]
- Film Stress: The intrinsic stress of a sputtered film is influenced by the energy and flux of bombarding particles. The use of a heavier sputtering gas like **krypton** can alter the energetics of the deposition process, thereby affecting the film stress. While specific comparative data on stress for a wide range of materials is limited, it is a critical parameter to consider, especially for applications where film adhesion and mechanical stability are important.
- Surface Roughness and Density: The surface morphology and density of the film are also influenced by the sputtering gas. For example, in the sputtering of tungsten, an increase in

argon gas flow rate was found to increase the surface roughness.[9] The use of **krypton**, with its different scattering characteristics, can lead to films with different densities and surface topographies.

Cost and Practical Considerations

The most significant drawback of using **krypton** is its considerably higher cost compared to argon.[10] Argon is the third most abundant gas in the Earth's atmosphere, making it readily available and inexpensive.[2] **Krypton**, on the other hand, is much rarer and its extraction and purification are more costly. This economic factor is often the primary reason for choosing argon for most industrial and research applications. **Krypton** is typically reserved for specialized applications where the performance benefits, such as higher deposition rates or improved film properties, outweigh the additional expense.

Experimental Protocols

The following is a generalized experimental protocol for magnetron sputtering. The specific parameters will need to be optimized for the target material, substrate, and desired film properties.

Substrate Preparation

- Cleaning: Thoroughly clean the substrates to remove any organic or particulate contamination. A common procedure involves sequential ultrasonic cleaning in acetone, isopropanol, and deionized water, each for 10-15 minutes.
- Drying: Dry the cleaned substrates using a stream of dry nitrogen or by baking in an oven.
- Loading: Mount the prepared substrates onto the substrate holder in the sputtering system.

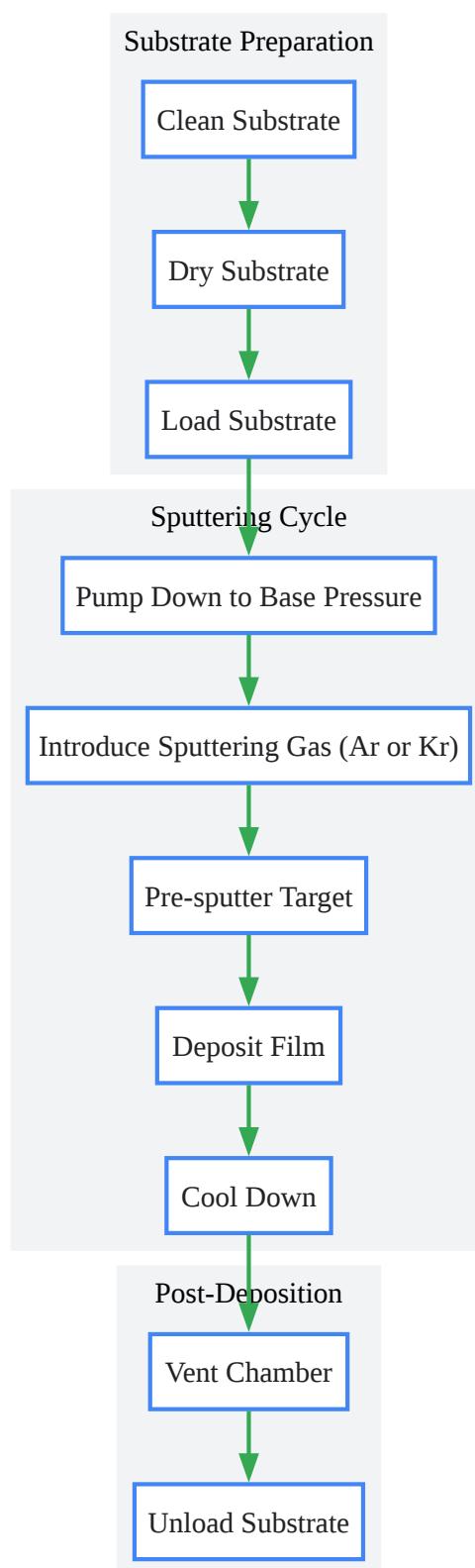
Sputtering Process

- Pump Down: Evacuate the deposition chamber to a base pressure in the range of 10^{-6} to 10^{-7} Torr to minimize contamination from residual gases.
- Gas Introduction: Introduce the high-purity sputtering gas (argon or **krypton**) into the chamber using a mass flow controller to achieve the desired working pressure (typically in the mTorr range).

- Target Pre-sputtering: Ignite the plasma and pre-sputter the target for several minutes with a shutter protecting the substrates. This step removes any surface contamination from the target.
- Deposition: Open the shutter to commence the deposition of the thin film onto the substrates. The deposition time will determine the final film thickness based on the calibrated deposition rate for the specific material and gas combination.
- Cool Down: After reaching the desired thickness, extinguish the plasma and allow the substrates to cool down in a vacuum or in an inert gas atmosphere.
- Venting and Unloading: Vent the chamber to atmospheric pressure with an inert gas (e.g., nitrogen) and carefully unload the coated substrates.

Visualization of Workflows and Logical Relationships

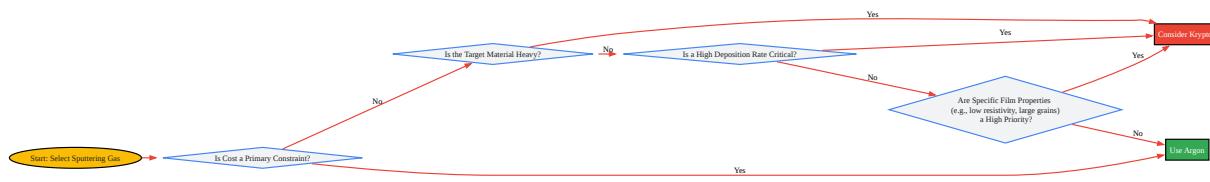
Sputtering Process Workflow



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Caption: A generalized workflow for a typical sputtering deposition process.

Decision Pathway: Choosing Between Argon and Krypton



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Caption: A decision-making guide for selecting between argon and **krypton** sputtering gas.

Conclusion

In summary, argon remains the workhorse of the sputtering industry due to its cost-effectiveness and well-understood behavior. It provides a reliable and economical solution for a wide range of applications. However, for processes where performance is paramount and the budget allows, **krypton** presents a compelling alternative. Its ability to enhance deposition rates and yield films with superior properties makes it an invaluable tool for researchers and professionals seeking to push the boundaries of thin-film technology. The choice between these two noble gases ultimately depends on a careful consideration of the specific experimental goals, target material, and economic constraints.

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